3-Bromo-4-hydroxy-5-nitrobenzaldehyde
Overview
Description
3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4BrNO4 . It has a molecular weight of 246.02 . This compound is used as an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is 1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H . The InChI key is QBGJRIICMHIJJR-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be involved in a reaction with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a solid at room temperature .Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis Techniques : This compound has been synthesized using various techniques. For example, in one study, it was created by reacting 4-hydroxy-3-nitrobenzaldehyde with 3-bromobenzohydrazide in methanol (Guo-Biao Cao & Xiao-Ya Wang, 2009).
- Molecular Structure Analysis : Detailed molecular structure and vibrational spectra have been studied using techniques like Fourier transform infrared spectroscopy and Raman measurements (A. Nataraj, V. Balachandran, & T. Karthick, 2011).
Analytical Applications
- Gas Chromatography : This compound has been analyzed using gas chromatography, demonstrating its potential in analytical chemistry for precise and accurate measurement (Shi Jie, 2000).
Chemical Reactions and Interactions
- Chemical Reactivity : Studies have explored its reactivity in various chemical reactions. For instance, its interaction with other compounds has been investigated to synthesize new derivatives (A. Ramazani & Golam Reza Fattahi-Nujokamberi, 2002).
- Formation Mechanisms : Research has also focused on understanding the mechanisms behind its formation and synthesis (Zhang Wen-jing, 2009).
Applications in Organic Synthesis
- Role in Synthesis of Derivatives : This compound plays a significant role in the synthesis of various organic compounds, such as 6-bromoquinoline derivatives, showcasing its utility in organic chemistry (Yi Hu, Gang Zhang, & R. Thummel, 2003).
Environmental and Material Science Applications
- Environmental Analysis : Studies have explored its behavior in environmental contexts, such as its interaction with radicals in the atmosphere, indicating its relevance in environmental chemistry (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017).
Advanced Material Research
- Fluorescent Properties : Some research has focused on the fluorescent properties of derivatives synthesized from compounds like 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, indicating potential applications in material sciences (Y. Al-Majedy, H. Ibraheem, Shemaa Shamel, & A. Al-Amiery, 2021).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGJRIICMHIJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363477 | |
Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-nitrobenzaldehyde | |
CAS RN |
98555-49-8 | |
Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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